molecular formula C9H8O4 B3054377 Hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione CAS No. 6004-80-4

Hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione

Cat. No.: B3054377
CAS No.: 6004-80-4
M. Wt: 180.16 g/mol
InChI Key: UUWMOJSMSOVYSY-UHFFFAOYSA-N
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Description

Hexahydro-2,6-methanooxirenofbenzofuran-3,5-dione is a complex organic compound with the molecular formula C9H8O4. It is known for its unique structure, which includes a fused ring system incorporating an oxirane and a benzofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-2,6-methanooxirenofbenzofuran-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an epoxide in the presence of a catalyst to form the oxirane ring. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of hexahydro-2,6-methanooxirenofbenzofuran-3,5-dione may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2,6-methanooxirenofbenzofuran-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or ethers .

Scientific Research Applications

Hexahydro-2,6-methanooxirenofbenzofuran-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexahydro-2,6-methanooxirenofbenzofuran-3,5-dione involves its interaction with molecular targets through its oxirane and benzofuran moieties. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context .

Comparison with Similar Compounds

Hexahydro-2,6-methanooxirenofbenzofuran-3,5-dione can be compared with other similar compounds, such as:

The uniqueness of hexahydro-2,6-methanooxirenof

Properties

IUPAC Name

4,9-dioxatetracyclo[5.3.1.02,6.08,10]undecane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8-4-2-1-3(7-6(2)12-7)5(4)9(11)13-8/h2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWMOJSMSOVYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C4C2O4)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297369
Record name hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6004-80-4
Record name NSC115717
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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